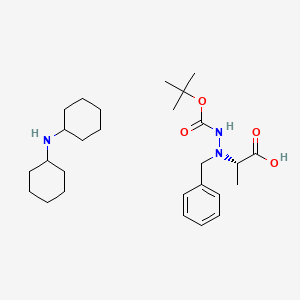
1(6H)-Pyridazineacetic acid, 5-cyano-6-oxo-3,4-diphenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1(6H)-Pyridazineacetic acid, 5-cyano-6-oxo-3,4-diphenyl- is a complex organic compound belonging to the pyridazine family Pyridazines are heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 2 of a six-membered ring
Vorbereitungsmethoden
The synthesis of 1(6H)-Pyridazineacetic acid, 5-cyano-6-oxo-3,4-diphenyl- typically involves multiple steps. One common synthetic route starts with the reaction of pyridazine ester with hydrazine hydrate to form the intermediate pyridazine hydrazide. This intermediate is then reacted with substituted aldehyde derivatives to yield the final product . The reaction conditions often involve the use of ethanol as a solvent and may require heating to facilitate the reaction .
Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the laboratory synthesis procedures while ensuring the purity and yield of the final product.
Analyse Chemischer Reaktionen
1(6H)-Pyridazineacetic acid, 5-cyano-6-oxo-3,4-diphenyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and keto groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1(6H)-Pyridazineacetic acid, 5-cyano-6-oxo-3,4-diphenyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including enzyme inhibition.
Industry: Its unique structural properties make it a candidate for use in the development of new materials and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1(6H)-Pyridazineacetic acid, 5-cyano-6-oxo-3,4-diphenyl- involves its interaction with specific molecular targets. For instance, as a DPP-4 inhibitor, it binds to the active site of the DPP-4 enzyme, preventing the enzyme from degrading incretin hormones. This leads to increased levels of incretin hormones, which help regulate blood glucose levels . The compound’s interaction with the enzyme involves binding to key residues within the active site, such as Ser630, Tyr662, Asn710, Val711, and His740 .
Vergleich Mit ähnlichen Verbindungen
1(6H)-Pyridazineacetic acid, 5-cyano-6-oxo-3,4-diphenyl- can be compared to other pyridazine derivatives, such as:
1(6H)-Pyridazinepropanoic acid, 5-cyano-6-oxo-3,4-diphenyl-: This compound has a similar structure but with a propanoic acid group instead of an acetic acid group.
2-[(5-Cyano-6-oxo-3,4-diphenyl-1(6H)-pyridazinyl)acetyl]-N-phenylhydrazinecarbothioamide: This derivative includes additional functional groups that may alter its biological activity.
The uniqueness of 1(6H)-Pyridazineacetic acid, 5-cyano-6-oxo-3,4-diphenyl- lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
82232-21-1 |
|---|---|
Molekularformel |
C19H13N3O3 |
Molekulargewicht |
331.3 g/mol |
IUPAC-Name |
2-(5-cyano-6-oxo-3,4-diphenylpyridazin-1-yl)acetic acid |
InChI |
InChI=1S/C19H13N3O3/c20-11-15-17(13-7-3-1-4-8-13)18(14-9-5-2-6-10-14)21-22(19(15)25)12-16(23)24/h1-10H,12H2,(H,23,24) |
InChI-Schlüssel |
YHGCWBRBAPIPDG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(C(=O)N(N=C2C3=CC=CC=C3)CC(=O)O)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



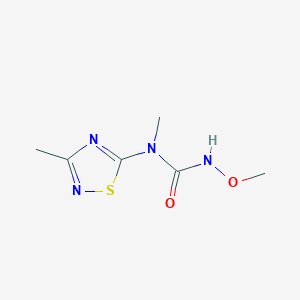
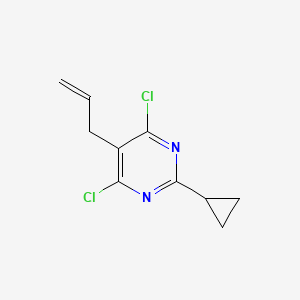
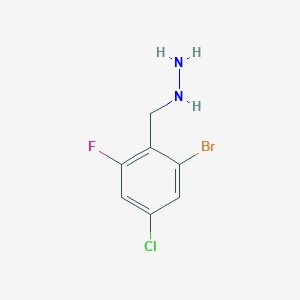

![Imidazo[1,2-a]pyrimidine-5(1h)-thione](/img/structure/B13106584.png)

![cis-3-(((3-Bromo-5-chloropyrazolo[1,5-a]pyrimidin-7-yl)amino)methyl)-1-methylcyclobutanol](/img/structure/B13106598.png)
![N-[4-[[6-amino-9-[(2R,3R,4S,5R)-5-(aziridin-1-ylmethyl)-3,4-dihydroxyoxolan-2-yl]purin-8-yl]amino]butyl]-5-(dimethylamino)naphthalene-1-sulfonamide](/img/structure/B13106605.png)
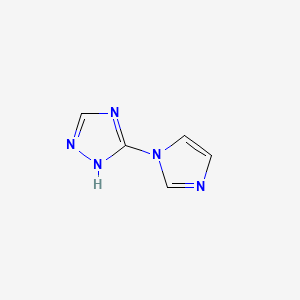
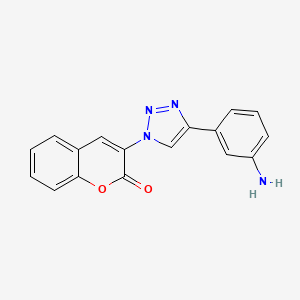
![3-Fluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one](/img/structure/B13106620.png)
